5-Bromoisatin

Catalog No.
S585500
CAS No.
87-48-9
M.F
C8H4BrNO2
M. Wt
226.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromoisatin

CAS Number

87-48-9

Product Name

5-Bromoisatin

IUPAC Name

5-bromo-1H-indole-2,3-dione

Molecular Formula

C8H4BrNO2

Molecular Weight

226.03 g/mol

InChI

InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

MBVCESWADCIXJN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2

Synonyms

5-Bromo-indole-2,3-dione; 5-bromo-Isatin; 5-Bromo-1H-indole-2,3-dione; 5-Bromo-2,3-indolinedione; 5-Bromoindole-2,3-dione; 5-Bromoisatin; NSC 4980

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2

The exact mass of the compound 5-Bromoisatin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4980. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromoisatin (CAS: 87-48-9) is a halogenated derivative of indole-2,3-dione that serves as a highly versatile, bifunctional building block in organic synthesis and medicinal chemistry. It combines the inherent reactivity of the isatin core—specifically the highly electrophilic C3 ketone and the N1-C2 amide linkage—with a reactive bromine atom at the C5 position. This specific structural configuration makes it a critical precursor for transition-metal-catalyzed cross-coupling reactions, multicomponent spiro-fusions, and the synthesis of complex heterocyclic libraries[1]. In industrial and research procurement, 5-Bromoisatin is prioritized over unsubstituted isatin because it provides a direct synthetic handle for late-stage functionalization, enabling the rapid development of advanced pharmaceuticals, agrochemicals, and functional materials without requiring multi-step pre-functionalization of the indole core.

Attempting to substitute 5-Bromoisatin with unsubstituted isatin or closely related analogs like 5-Chloroisatin or 5-Fluoroisatin fundamentally compromises downstream synthetic utility and biological efficacy. Unsubstituted isatin lacks a functional handle for direct cross-coupling, rendering it useless for the direct synthesis of 5-aryl or 5-alkynyl derivatives [1]. While 5-Chloroisatin is often cheaper, the carbon-chlorine bond exhibits a significantly higher bond dissociation energy, resulting in sluggish oxidative addition during palladium-catalyzed reactions (e.g., Suzuki or Heck couplings) and necessitating the use of expensive, specialized phosphine ligands to achieve acceptable yields. Furthermore, in pharmaceutical applications, the specific atomic radius and lipophilicity of the bromine atom frequently drive stronger target binding and membrane penetration; replacing it with chlorine or fluorine routinely results in a precipitous drop in the biological potency of the final active pharmaceutical ingredient (API) [2].

High-Yield C5-Arylation via Suzuki-Miyaura Cross-Coupling

5-Bromoisatin serves as a highly efficient electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the direct synthesis of 5-aryl and 5-heteroarylisatins. Under microwave-assisted conditions, 5-Bromoisatin achieves isolated yields of 70–80% when reacted with diverse boronic acids[1]. In contrast, unsubstituted isatin lacks this synthetic handle entirely, and 5-chloroisatin typically exhibits significantly slower oxidative addition rates, requiring more expensive, specialized phosphine ligands to achieve comparable conversions.

Evidence DimensionIsolated yield of 5-arylisatins (Microwave-assisted Suzuki coupling)
Target Compound Data70–80% yield
Comparator Or BaselineUnsubstituted isatin (0% yield / inapplicable) and 5-Chloroisatin (requires specialized ligands)
Quantified DifferenceDirect functionalization with 70-80% yield without specialized ligands
ConditionsMicrowave-assisted Pd-catalyzed Suzuki coupling with boronic acids

Allows procurement teams to source a single, versatile precursor that supports broad, high-yield library synthesis without the added cost of complex catalyst systems.

Superior Cytotoxic Potency in Schiff Base Derivatives

When utilized as a precursor for S-benzyldithiocarbazate Schiff bases, 5-Bromoisatin yields derivatives with significantly enhanced cytotoxic profiles compared to its chlorinated counterpart. In human breast cancer (MCF-7) cell line models, the 5-bromoisatin derivative demonstrated an IC50 of 6.40 μM, whereas the 5-chloroisatin derivative was only weakly active with an IC50 of 38.69 μM [1]. This ~6-fold increase in potency highlights the specific steric and electronic advantages of the bromine substituent in target binding.

Evidence DimensionIn vitro cytotoxicity (IC50 against MCF-7 cells)
Target Compound Data6.40 μM
Comparator Or Baseline5-Chloroisatin derivative (38.69 μM)
Quantified Difference~6-fold higher cytotoxic potency
ConditionsIn vitro MCF-7 human non-metastatic mammary gland adenocarcinoma assay

Demonstrates that substituting 5-Bromoisatin with the cheaper 5-Chloroisatin can severely compromise the biological efficacy of downstream active pharmaceutical ingredients (APIs).

Enhanced Anti-Inflammatory Scaffold Activity

The presence of the 5-bromo group dramatically increases the baseline anti-inflammatory activity of the isatin core. In macrophage assays, 5-Bromoisatin achieved 100% inhibition of TNFα at 50 μg/mL with an IC50 of 38.05 μM, whereas unsubstituted isatin was largely inactive, showing a predicted IC50 of 717.27 μM [1]. This massive differential confirms that 5-Bromoisatin is not merely a synthetic intermediate, but a pharmacologically privileged scaffold in its own right.

Evidence DimensionTNFα inhibition potency (IC50)
Target Compound Data38.05 μM
Comparator Or BaselineUnsubstituted Isatin (717.27 μM)
Quantified Difference18.8-fold higher inhibitory potency
ConditionsIn vitro RAW264.7 macrophage assay

Provides a compelling rationale for selecting 5-Bromoisatin as a privileged starting material for anti-inflammatory drug discovery programs.

Optimal Lipophilicity for Antitubercular Hybrid Formulation

In the development of isatin-isonicotinohydrazide (INH) hybrids for multidrug-resistant tuberculosis, the choice of halogen substituent critically dictates efficacy. 5-Bromoisatin-derived hybrids (e.g., WF-208) demonstrated potent activity against susceptible M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 1.95 μg/mL[1]. Comparative studies established that 5-bromoisatin derivatives exhibit consistently higher antitubercular activity than 5-chloroisatin derivatives, a difference attributed to the superior lipophilicity profile imparted by the bromine atom[1].

Evidence DimensionAntitubercular activity (MIC against M. tuberculosis H37Rv)
Target Compound Data1.95 μg/mL (for 5-bromo hybrid WF-208)
Comparator Or Baseline5-Chloroisatin derivatives (lower activity due to suboptimal lipophilicity)
Quantified DifferenceSuperior MIC driven by optimized lipophilicity
ConditionsIn vitro assay against susceptible and resistant M. tuberculosis strains

Proves that the specific physicochemical properties of the 5-bromo substituent are essential for penetrating complex mycobacterial cell walls, preventing substitution with lighter halogens.

Cross-Coupling Precursor for Pharmaceutical Libraries

Because of its highly reactive C5-bromine atom, 5-Bromoisatin is a highly effective starting material for synthesizing diverse 5-aryl and 5-heteroaryl isatin libraries via Suzuki, Heck, or Sonogashira cross-coupling reactions. This enables the rapid, high-yield development of complex APIs without the need for the expensive, specialized phosphine ligands that would be required if 5-chloroisatin were used as the precursor [1].

Synthesis of Potent Oncology Therapeutics

5-Bromoisatin is heavily prioritized in the synthesis of Schiff bases, spirooxindoles, and other targeted oncology compounds. As demonstrated in MCF-7 breast cancer models, the bromo-substituent provides advantageous steric and electronic properties for target binding compared to chloro- or fluoro-analogs, resulting in significantly lower IC50 values and more potent final therapeutics [2].

Development of Anti-Inflammatory and Antimicrobial Agents

Leveraging its specific lipophilicity and inherent TNFα inhibitory activity, 5-Bromoisatin serves as a quantitatively more potent building block for novel anti-inflammatory drugs and antitubercular hybrids (such as isatin-isonicotinohydrazide conjugates). Its specific physicochemical profile allows for better membrane penetration and target engagement than unsubstituted isatin or 5-chloroisatin, making it indispensable for advanced antimicrobial formulations[REFS-3, REFS-4].

XLogP3

1.3

Melting Point

249.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

87-48-9

Wikipedia

5-Bromoisatin

Dates

Last modified: 08-15-2023

Expeditious Synthesis, Antimicrobial and Antimalarial Activities of Novel Heterocycles Bearing Imidazole-oxadiazole Based Hybrid Pharmacophores

K Balaji, P Bhatt, A Jha
PMID: 27463029   DOI: 10.1055/s-0042-112028

Abstract

A facile synthesis of 2-substituted-5-amino-oxadiazole derivatives has been achieved by refluxing/sonicating a mixture of semicarbazide with various aromatic acids in conc. sulphuric acid alone. The isolated products were further condensed with
dimethylaminobenzaldehyde/
-hydroxybenzaldehyde to obtain respective imino derivatives. Finally, some potentially biologically active imidazole analogues were obtained by reacting ammonium acetate and 5-bromoisatin with the synthesized imino products. All the newly synthesized compounds were thoroughly characterized by standard analytical techniques. These imidazole-oxadiazole hybrid compounds were also evaluated for their antimicrobial and antimalarial activities. The compounds all exhibited moderate to significant antimicrobial activity (6-10 mm, zone of inhibition) and promising antimalarial activity (IC
0.037-0.100 µM). This report entails a detailed synthetic procedure, spectroscopic elucidation and activities of the synthesized compounds.


[The positive inotropic activity of 5-bromoisatin (5-bromo-indoline-2,3-dione)]

V Garalene
PMID: 10439942   DOI:

Abstract

The inotropic activity of 5-bromisatin (5-bromindolyn-2,3-dion) which possesses antihypoxic properties was studied on rhythmically stimulated papillary muscles of guinea pigs, and the changes in the force of their contractions were recorded. The inotropic efficacy (calculated according to ED50 value) of 5-bromisatin was approximately 5 times less than that of milprinon. The activity of the isatin drug was inhibited by about 30% by carbachol and prazosin and relieved by nifedipin. 5-bromisatin increases sharply (by 160%) the second component (P2) of the biphase contraction and its effect is independent of the receptor beta-adrenergic blocking agent dl-propanolol. On the basis of the obtained data it is concluded that Ca2+ ions entering by way of the slow (L-type) calcium channels both the cAMP-dependent and cAMP-independent routes are involved in the mechanism of 5-bromisatin activity.


[Effect of isatin and its derivatives on some indicators of carbohydrate metabolism]

V N Garalene, L I Mazhilis
PMID: 6528521   DOI:

Abstract

Effect of isatin and of three its derivatives on content of lactate, pyruvate and glycogen was studied in rat tissues. The substances studied, except of 5-butylisatin, decreased the content of lactic acid with simultaneous increase of glycogen content in liver tissue under normal conditions. The pyruvate content was most markedly altered in presence of 5-bromoisatin and 5-butylisatin. In deficiency of oxygen a distinct increase in content of lactate and pyruvate was noted in animal tissues after the 5-bromoisatin preadministration. Under conditions of oxygen deficiency the substances studied were of distinct significance for more economical utilization of glycogen in liver tissue and skeletal muscles.


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